Letaxaban

Übersicht

Beschreibung

Letaxaban ist ein kleines Molekül, das auf sein Potenzial als Antikoagulans untersucht wurde. Es ist ein direkter Inhibitor von Faktor Xa, einem Enzym, das eine entscheidende Rolle in der Gerinnungskaskade spielt. This compound wurde zur Behandlung und Vorbeugung von venöser Thromboembolie und akutem Koronarsyndrom untersucht .

Analyse Chemischer Reaktionen

Letaxaban undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Letaxaban is utilized in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion within biological systems. Understanding these parameters is crucial for determining optimal dosing regimens and predicting drug interactions.

- Absorption : Studies indicate that this compound achieves peak plasma concentrations within 1-3 hours after oral administration.

- Distribution : The volume of distribution is significant, suggesting extensive tissue binding.

- Metabolism : this compound is primarily metabolized by the liver, involving cytochrome P450 enzymes.

- Excretion : Renal excretion plays a role in the elimination of the drug, necessitating caution in patients with renal impairment.

Pharmacodynamic Studies

Pharmacodynamic studies focus on the mechanism of action of this compound, which involves the inhibition of factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation.

- Mechanism : By binding to the active site of factor Xa, this compound effectively decreases thrombin generation and platelet activation.

- Clinical Relevance : This mechanism is critical for preventing thromboembolic events in high-risk populations.

Drug Development

This compound has been pivotal in drug development efforts aimed at enhancing anticoagulant therapy. Its research contributes to understanding structure-activity relationships among factor Xa inhibitors, informing the design of new anticoagulants with improved efficacy and safety profiles.

- Comparative Studies : Trials comparing this compound with other direct oral anticoagulants (DOACs) such as rivaroxaban and apixaban reveal varying efficacy and safety outcomes.

- Dosing Regimens : Research indicates that dosing regimens (once daily vs. twice daily) can affect therapeutic outcomes without significant differences in major bleeding events.

Clinical Trials and Case Studies

This compound has been evaluated through several clinical trials, providing insights into its safety and efficacy across various patient populations.

AXIOM-ACS Trial

This Phase II trial investigated the use of this compound in patients following acute coronary syndromes (ACS). The trial included multiple stages with escalating doses:

- Participants : 2,753 patients were enrolled.

- Dosing Regimens : Patients received this compound at doses ranging from 10 mg to 160 mg daily.

- Outcomes : While there was no significant increase in TIMI major bleeding events compared to placebo, a dose-dependent increase in bleeding incidence was noted .

Orthopedic Surgery Study

A Phase II study assessed this compound for preventing venous thromboembolism post-total knee replacement:

- Dosing : Patients received either 40 mg or 80 mg once daily or higher doses twice daily.

- Efficacy : There was a non-significant trend towards reduced primary efficacy endpoints (deep vein thrombosis or pulmonary embolism) compared to standard enoxaparin treatment .

Summary of Findings

The following table summarizes key findings from clinical studies involving this compound:

| Study Name | Population | Dosing Regimen | Primary Endpoint | Results |

|---|---|---|---|---|

| AXIOM-ACS | Patients post-ACS | 10 mg - 160 mg daily | TIMI major bleeding incidence | No significant increase compared to placebo |

| Orthopedic Study | Total knee replacement | 40 mg or 80 mg once/twice daily | Venous thromboembolism prevention | Non-significant trend towards reduction |

Wirkmechanismus

Letaxaban exerts its effects by directly inhibiting factor Xa, an enzyme that converts prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently the formation of cross-linked fibrin clots . This inhibition reduces the risk of thrombotic events in patients with conditions such as venous thromboembolism and acute coronary syndrome.

Vergleich Mit ähnlichen Verbindungen

Letaxaban gehört zur Klasse der direkten Faktor-Xa-Inhibitoren, zu denen auch Verbindungen wie:

- Apixaban

- Rivaroxaban

- Darexaban

- Eribaxaban

Im Vergleich zu diesen Verbindungen ist this compound durch seine spezifische molekulare Struktur und seine pharmakokinetischen Eigenschaften einzigartig. Es wurde aufgrund weniger günstiger Ergebnisse klinischer Studien eingestellt .

Vorbereitungsmethoden

Die Synthese von Letaxaban umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Eine der synthetischen Routen umfasst die Herstellung einer Mutterlauge durch Lösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid, was zu einer Konzentration von 40 mg/mL führt . Die detaillierten industriellen Produktionsmethoden sind in der Öffentlichkeit nicht verfügbar.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Modellverbindung verwendet, um die Inhibition von Faktor Xa und seine Rolle in der Gerinnungskaskade zu untersuchen.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf die Zellproliferation und Entzündung, da es eine Rolle bei der Hemmung von Faktor Xa spielt.

Medizin: This compound wurde in klinischen Studien zur Behandlung und Vorbeugung von venöser Thromboembolie und akutem Koronarsyndrom untersucht

Wirkmechanismus

This compound entfaltet seine Wirkung durch direkte Hemmung von Faktor Xa, einem Enzym, das Prothrombin in Thrombin in der Gerinnungskaskade umwandelt. Durch die Hemmung von Faktor Xa verhindert this compound die Bildung von Thrombin und folglich die Bildung von quervernetzten Fibrin-Gerinnseln . Diese Hemmung reduziert das Risiko thrombotischer Ereignisse bei Patienten mit Erkrankungen wie venöser Thromboembolie und akutem Koronarsyndrom.

Biologische Aktivität

Letaxaban, also known as TAK-442, is a novel oral anticoagulant that selectively inhibits Factor Xa (FXa), a key enzyme in the coagulation cascade. This compound is part of the emerging class of direct FXa inhibitors, which includes other agents like rivaroxaban and apixaban. Understanding the biological activity of this compound involves examining its pharmacological properties, structure-activity relationships, and clinical implications.

This compound functions by directly inhibiting FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin formation. This inhibition disrupts the coagulation pathway, reducing thrombus formation. The selectivity for FXa over other serine proteases is crucial for minimizing bleeding risks associated with anticoagulant therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Studies have shown that modifications to specific moieties can enhance its potency and selectivity. For instance, the introduction of a tetrahydrothiazolo group significantly improved its inhibitory activity against FXa. The compound's lipophilicity and basicity also play critical roles in its absorption and efficacy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : It is better absorbed due to its neutral form at physiological pH.

- Distribution : The compound demonstrates significant plasma protein binding, which can influence its bioavailability.

- Metabolism : this compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a portion of its elimination, necessitating caution in patients with renal impairment .

Clinical Studies and Efficacy

Clinical trials have evaluated this compound's efficacy in various settings. Notably, it has been studied in patients with nonvalvular atrial fibrillation and those undergoing orthopedic surgery. Results indicate that this compound effectively reduces the incidence of venous thromboembolism (VTE) with an acceptable safety profile .

Table 1: Summary of Clinical Findings on this compound

| Study Type | Population | Outcome Measures | Results Summary |

|---|---|---|---|

| Phase II Trial | Patients with nonvalvular AF | Rate of stroke and systemic embolism | Reduced incidence compared to placebo |

| Phase II Trial | Post-operative orthopedic patients | VTE incidence | Significant reduction in VTE rates |

| Safety Study | Healthy volunteers | Adverse events | Similar safety profile to other FXa inhibitors |

Case Study 1: Atrial Fibrillation

A clinical study involving this compound in patients with atrial fibrillation showed a significant reduction in stroke risk compared to traditional anticoagulants like warfarin. Patients reported fewer bleeding complications, highlighting this compound's potential as a safer alternative.

Case Study 2: Orthopedic Surgery

In a cohort of patients undergoing hip or knee replacement surgery, this compound demonstrated superior efficacy in preventing postoperative VTE compared to enoxaparin, another standard anticoagulant. The study noted a favorable bleeding profile, reinforcing the drug's clinical utility .

Eigenschaften

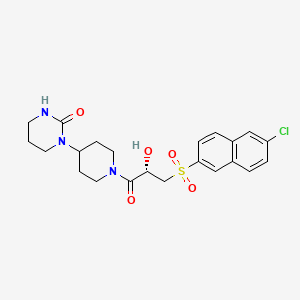

IUPAC Name |

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHAEMCVKDPMKO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870262-90-1 | |

| Record name | Letaxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letaxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.